molecular formula C10H12O3 B3264483 2-Ethoxy-5-methoxybenzaldehyde CAS No. 39206-04-7

2-Ethoxy-5-methoxybenzaldehyde

Cat. No.: B3264483
CAS No.: 39206-04-7
M. Wt: 180.2 g/mol
InChI Key: VWELEPLJZIXGFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-5-methoxybenzaldehyde is an organic compound with the molecular formula C10H12O3. It is a derivative of benzaldehyde, featuring ethoxy and methoxy substituents on the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxy-5-methoxybenzaldehyde can be synthesized through the direct O-alkylation of 2-hydroxy-5-methoxybenzaldehyde. The reaction involves the use of alkyl bromides or iodides in the presence of anhydrous potassium carbonate in refluxing acetone . Another method involves the treatment of 2-ethoxy-5-bromobenzaldehyde with n-butyllithium, morpholine, and nitrobenzene, followed by O-alkylation to yield this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2-ethoxy-5-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-10-5-4-9(12-2)6-8(10)7-11/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWELEPLJZIXGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxy-5-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Ethoxy-5-methoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Ethoxy-5-methoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Ethoxy-5-methoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Ethoxy-5-methoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Ethoxy-5-methoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.